molecular formula C15H12N2O B184743 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 142016-38-4

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B184743
M. Wt: 236.27 g/mol
InChI Key: PJWGCWHPWZXGCC-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular weight of 236.27 . It is a solid substance and is part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A microwave-enhanced protocol has been developed for the synthesis of new Schiff bases, including this compound, by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is represented by the InChI code: 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 . The 13C NMR spectra of similar compounds have been reported .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been studied for their catecholase activity. The complexes formed in situ between these ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone .


Physical And Chemical Properties Analysis

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 236.27 . The InChI code representing its molecular structure is 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 .

Scientific Research Applications

Synthesis Techniques

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is synthesized through various techniques. For instance, a "water-mediated" hydroamination process without any deliberate addition of a catalyst can be used. This method also applies to imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline (Darapaneni Chandra Mohan et al., 2013). Additionally, silver-catalyzed intramolecular aminooxygenation in acetonitrile solvent produces imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields.

Biological Applications

The compound is also explored for biological applications. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde shows potential in generating antimicrobial compounds when reacted with different aryl ketones (M. Ladani et al., 2009).

Catalytic Activity

In the realm of catalysis, derivatives of imidazo[1,2-a]pyridine, including those similar to 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been evaluated for their efficiency in oxidizing catechol to o-quinone (R. Saddik et al., 2012).

Complex Synthesis

Moreover, complex compounds involving this chemical have been synthesized, such as a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative (M. Hakimi et al., 2012).

Fluorescent Molecular Rotor Studies

Another interesting application is in fluorescent molecular rotors (FMRs), where derivatives of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which is structurally related, are studied for their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Anti-corrosion Activity

Further research has been conducted on derivatives containing imidazo[1,2-a]pyrimidine moiety for their anti-corrosion activity (Thamer A. Rehan et al., 2021).

Regioselective Synthesis

The compound has also been used in regioselective synthesis processes, exemplified by a study focusing on the formation of C-N, C═O, and C═C bonds (H. Cao et al., 2014).

Future Directions

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their medicinal chemistry applications . Additionally, their potential as catalysts in oxidation reactions presents another area for future research .

properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGCWHPWZXGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360272
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

142016-38-4
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NN Kansagara, VR Dangar… - International Letters of …, 2016 - scholar.archive.org
Schiff’s bases are obtained on heating an aldehydes with aromatic amine in presence of glacial acetic acid. These are the compounds containing characteristic–HC= N–group. Aryl …
Number of citations: 0 scholar.archive.org
N Kansagara, VR Dangar, VR Shah - Int. J Pharm Sci Res, 2015 - ijpsr.info
Different pyrazoline derivatives were synthesized by cyclization of substituted chalcones with phenyl hydrazine in basic conditions. Some new 1-Aryl-3-[6-methyl-2-(4-methylphenyl) …
Number of citations: 5 www.ijpsr.info
NN Kansagara - core.ac.uk
The chemistry of therapeutic interested compounds had it’s beginning when chemists, pharmacists and physicians isolated purified active principles of plant and animal tissues and …
Number of citations: 2 core.ac.uk

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